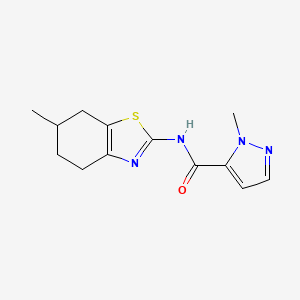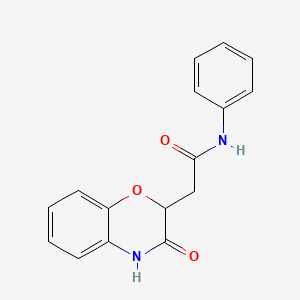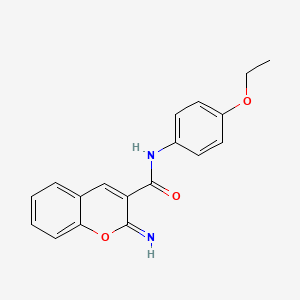![molecular formula C21H15N3O3 B6502349 (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 670235-01-5](/img/structure/B6502349.png)
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (hereafter referred to as CIPC) is an important member of the benzo[f]chromene family of compounds. It is a colorless solid that is soluble in polar organic solvents and has a molecular formula of C17H12N2O3. CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields.
Aplicaciones Científicas De Investigación
CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. CIPC has been used as a potential treatment for various types of cancer, including breast, colon, and lung cancer. Additionally, CIPC has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mecanismo De Acción
CIPC has been demonstrated to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, CIPC has been demonstrated to reduce the production of pro-inflammatory mediators and thus reduce inflammation. Additionally, CIPC has been demonstrated to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Biochemical and Physiological Effects
CIPC has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, CIPC has been demonstrated to possess antioxidant, anti-allergic, and anti-apoptotic properties. CIPC has also been demonstrated to possess neuroprotective properties and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of CIPC has been demonstrated to be efficient and reproducible. Additionally, CIPC has been demonstrated to possess a wide range of biological properties, making it a useful tool for laboratory experiments. However, CIPC is a relatively new compound and its effects on humans are not yet fully understood. As such, further research is needed to determine the safety and efficacy of CIPC in humans.
Direcciones Futuras
The potential applications of CIPC are numerous and further research is needed to fully explore its potential. Further research is needed to determine the safety and efficacy of CIPC in humans. Additionally, further research is needed to explore the potential of CIPC in the treatment of various types of cancer, neurological disorders, and other diseases. Additionally, further research is needed to explore the potential of CIPC as an anti-inflammatory, anti-viral, and anti-allergic agent. Finally, further research is needed to explore the potential of CIPC in the development of new drugs and other pharmaceuticals.
Métodos De Síntesis
CIPC is synthesized through a four-step procedure. The first step involves the condensation of 4-amino-3-methylbenzoic acid and 4-amino-3-methylcinnamic acid, followed by the addition of N-chlorosuccinimide. The third step involves the reaction of the resulting intermediate with 3-bromo-2-hydroxybenzoic acid and the final step involves the reaction of the resulting intermediate with 4-carbamoylphenylhydrazine. The synthesis of CIPC has been demonstrated to be efficient and reproducible.
Propiedades
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![4-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B6502283.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502290.png)


![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide](/img/structure/B6502321.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)

![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)](/img/structure/B6502337.png)

![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B6502356.png)